4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid
Description
4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid is an organic compound characterized by its complex structure, which includes a benzoic acid moiety, a cyclopropane ring, and a phenyl group
Properties
IUPAC Name |
4-[[methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-20(13-14-7-9-15(10-8-14)17(21)22)18(23)19(11-12-19)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGISSTQZCFSSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized via the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Amide Bond: The amide bond is formed by reacting the cyclopropanecarbonyl chloride with methylamine.
Attachment to the Benzoic Acid Moiety: The final step involves the coupling of the amide intermediate with a benzoic acid derivative, typically through a condensation reaction facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acid derivatives with oxidized side chains.
Reduction: Alcohol derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In organic synthesis, 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound may serve as a lead compound in drug discovery due to its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of the cyclopropane ring and the amide bond are features often found in bioactive molecules, suggesting possible applications in the development of new drugs.
Industry
In the materials science industry, this compound could be used in the synthesis of polymers or as a precursor for the production of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The cyclopropane ring might confer rigidity to the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid ethyl ester: Similar structure but with an ester group instead of a carboxylic acid.
4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzamide: Similar structure but with an amide group instead of a carboxylic acid.
4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of a benzoic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropane ring, in particular, is a notable feature that can influence the compound’s reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
